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Compound of Interest

Compound Name: Ferrous Fumarate

Cat. No.: B7819249

Introduction

Ferrous fumarate (CsH2FeQa4) is an iron(ll) salt of fumaric acid widely used in the
pharmaceutical industry as an iron supplement to treat and prevent iron-deficiency anemia.[1]
[2][3] It is valued for its high elemental iron content (approximately 33% by weight) and stability.
[1][3][4] Ensuring the quality, safety, and efficacy of ferrous fumarate as an active
pharmaceutical ingredient (API) is critical. This requires rigorous testing against established
pharmacopeial standards, such as the United States Pharmacopeia (USP), European
Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP).[5][6]

These application notes provide a detailed overview of the key quality control parameters,
acceptance criteria, and experimental protocols for testing pharmaceutical-grade ferrous
fumarate.

Physicochemical Properties

Ferrous fumarate is an odorless, reddish-orange to reddish-brown, fine powder.[1][4][7] It is
slightly soluble in water and very slightly soluble in ethanol.[4][7][8]

Quality Control Parameters and Specifications

The following table summarizes the critical quality control tests and their acceptance criteria as
specified by the USP and Ph. Eur./BP monographs.
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o Ph. Eur./BP
Parameter Test USP Specification o
Specification
Reddish-orange to Fine, reddish-orange
Description Visual Examination reddish-brown or reddish-brown
powder.[1][4] powder.[7][8]
The IR spectrum of
the fumaric acid TLC shows the
obtained from the principal spot is
o A: Infrared o N
Identification sample corresponds similar in position and
Spectroscopy

to that of USP
Fumaric Acid RS.[9]
[10][11]

size to the reference.
[8][12]

B: Chemical Test for

The filtrate responds

to the qualitative tests

Gives reaction (a) of

Iron for Iron <191>.[9][10] iron.[7][12]
[11]
97.0% - 101.0% of 93.0% - 101.0% of
Assay Titrimetry CaH2FeOa (on dried CaH2FeOa (on dried
basis).[9][13] basis).[7][8]
N ) Not more than 1.5%. Not more than 1.0%.
Impurities Loss on Drying
[91[11] [12]
Not more than 0.2%. Not more than 0.2%.
Sulfate
[91[11] [71[12]
) Not more than 3 ppm. Not more than 5 ppm.
Arsenic
[10][11] [12]
Not specified in the
) ) Not more than 2.0%.
Ferric Iron main monograph for
[71[12]
the substance.
Not specified
(elemental impurities Not more than 50
Heavy Metals

are controlled under
<232>).

ppm.[12]
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Meets the

Organic Volatile ] -
requirements of USP Not specified.

Impurities
<467>.[9][10]

Not less than 75% (Q)

Performance (Tablets)  Dissolution dissolved in 45
minutes.[14][15]

Not specified for the
API.

Experimental Workflows and Logical Relationships

The quality control process for ferrous fumarate follows a logical sequence, from initial
characterization to impurity profiling and final assay determination, ensuring the material is safe

and effective for its intended use.
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Caption: Overall quality control workflow for pharmaceutical-grade ferrous fumarate.

Detailed Experimental Protocols

Identification A: Infrared (IR) Spectroscopy (USP
Method)

o Principle: This test confirms the identity of the fumarate moiety in the sample. Fumaric acid is
first isolated from the ferrous fumarate salt and its infrared absorption spectrum is
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compared to that of a reference standard.[9][11]

e Apparatus & Reagents:
o Infrared Spectrophotometer
o Potassium Bromide (IR grade)
o Fine-porosity, sintered-glass crucible
o Drying oven
o Dilute Hydrochloric Acid (1 in 2 and 3 in 100)
o USP Fumaric Acid Reference Standard (RS)

e Protocol:

[e]

Sample Preparation: To 1.5 g of ferrous fumarate, add 25 mL of dilute hydrochloric acid
(1 in 2). Dilute with water to 50 mL and heat to dissolve.[11]

o Cool the solution and filter through a fine-porosity, sintered-glass crucible.[11]

o Wash the precipitate on the filter with dilute hydrochloric acid (3 in 100). Save the filtrate
for Identification Test B.[11]

o Dry the precipitate (fumaric acid) at 105°C.[11]
o Standard Preparation: Prepare a similar dispersion using USP Fumaric Acid RS.

o Analysis: Prepare a potassium bromide dispersion of the dried precipitate. Record the IR
spectrum and compare it with the spectrum obtained from the USP Fumaric Acid RS.[11]

o Acceptance Criteria: The IR absorption spectrum of the precipitate from the sample exhibits
maxima only at the same wavelengths as that of the USP Fumaric Acid RS.[9][11]

Identification B: Test for Iron (USP Method)
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e Principle: This is a qualitative test to confirm the presence of ferrous ions (Fe?*) in the
sample.

e Protocol:
o Use a portion of the filtrate saved from Identification Test A.

o Perform the general identification tests for Iron as described in USP General Chapter
<191>. This typically involves adding potassium ferricyanide TS, which forms a dark blue
precipitate in the presence of ferrous salts.

o Acceptance Criteria: The solution gives a positive test for iron.[9][11]

Assay (USP Method)

e Principle: The assay determines the purity of ferrous fumarate using a redox titration. Ferric
ions (Fe3*) are first reduced to ferrous ions (Fe2*) using stannous chloride. The excess
stannous chloride is removed, and the ferrous ions are then titrated with a standardized
solution of ceric sulfate, a strong oxidizing agent.[9][16]

e Apparatus & Reagents:

500-mL conical flask

[e]

o Burette

o 0.1 N Ceric Sulfate VS (Volumetric Solution)

o Dilute Hydrochloric Acid (2 in 5 and 3 in 10)

o Stannous Chloride solution (5.6 g in 50 mL of 3 in 10 HCI)
o Mercuric Chloride solution (1 in 20)

o Dilute Sulfuric Acid (1 in 2)

o Phosphoric Acid

o Orthophenanthroline TS (Test Solution, indicator)
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¢ Protocol:

Sample Preparation & Reduction

1. Accurately weigh ~500 mg
of Ferrous Fumarate

2. Add 25 mL of dilute HCI (2 in 5)
and heat to boiling

3. Add Stannous Chloride solution
dropwise until yellow color disappears
(plus 2 drops excess)

4. Cool solution in an ice bath

5. Add 10 mL of Mercuric Chloride solution
and let stand for 5 min

Titration

6. Add 200 mL water, 25 mL H2SOa4 (1 in 2),
and 4 mL H3zPOa4

7. Add 2 drops of
Orthophenanthroline TS

8. Titrate with 0.1 N Ceric Sulfate VS

@nt: Faint bl@

Calculate Percentage of CaH2FeOa

Click to download full resolution via product page
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Caption: Step-by-step workflow for the assay of ferrous fumarate via ceric sulfate titration.

o Calculation: Perform a blank determination and make any necessary corrections. Each mL of
0.1 N ceric sulfate is equivalent to 16.99 mg of CaH2FeOa.[9]

e Acceptance Criteria: Contains not less than 97.0% and not more than 101.0% of CaH2FeOa,
calculated on the dried basis.[9][13]

Limit of Arsenic (USP Method)

» Principle: This test, based on the Gutzeit method, detects arsenic impurities. Arsenic in the
sample is reduced to arsine gas (AsHs) using zinc and acid. The resulting gas reacts with
mercuric chloride paper to produce a yellow stain, the intensity of which is proportional to the

amount of arsenic present.[17][18][19]

e Apparatus & Reagents:

[¢]

Gutzeit apparatus (arsine generator)[18]

Sulfuric Acid

[e]

o

Mercuric chloride paper

Arsenic-free reagents (Zinc, Potassium lodide, Stannous Chloride)

[¢]

e Protocol:
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Caption: Workflow for the limit test for arsenic using the Gutzeit method.

Sample Preparation

1. Transfer 2.0 g of sample to a beaker

:

2. Add 10 mL water and 10 mL H2SOa.
Warm to precipitate fumaric acid.

v

3. Cool, add 30 mL water, and filter
into a 100-mL volumetric flask

:

4. Dilute to volume with water washings

G ' J

Arsine Generation & Detection

5. Transfer 50.0 mL of solution
to the Gutzeit generator flask

:

6. Add reducing agents (e.g., Kl, Zn).
As is converted to AsHs (arsine gas)

:

7. AsHs gas passes through
mercuric chloride paper

8. Ayellow stain is @

G J

Compare stain intensity

with a standard
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o Acceptance Criteria: The resulting solution meets the requirements of the test. The limit is
not more than 3 ppm.[10][11]

Loss on Drying (USP Method)

o Principle: This gravimetric test determines the amount of volatile matter (primarily water) in
the sample by measuring the percentage weight loss after drying under specified conditions.

e Apparatus:
o Drying oven capable of maintaining 105 + 2°C
o Analytical balance
o Weighing bottle

e Protocol:

[e]

Accurately weigh a sample of ferrous fumarate in a tared weighing bottle.

o

Dry the sample at 105°C for 16 hours.[9]

[¢]

Cool in a desiccator to room temperature and reweigh.

[¢]

Calculate the percentage loss in weight.

e Acceptance Criteria: Loses not more than 1.5% of its weight.[9]

Dissolution (USP Method for Tablets)

 Principle: This performance test measures the rate and extent to which the active ingredient
dissolves from a solid dosage form (tablet) under specified conditions. It is crucial for
predicting in vivo bioavailability.[15]

e Apparatus & Reagents:
o USP Apparatus 2 (Paddles)

o Dissolution Medium: 0.1 N Hydrochloric acid in 0.5% sodium lauryl sulfate[14][15]
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o Atomic Absorption Spectrophotometer

e Protocol:

o Medium: Place 900 mL of the dissolution medium in each vessel, maintained at 37 +
0.5°C.[14]

o Apparatus: Use USP Apparatus 2 (paddles) at a rotation speed of 75 rpm.[14]
o Procedure: Place one tablet in each vessel and start the apparatus.
o Time: After 45 minutes, withdraw a sample from each vessel and filter.[14]

o Analysis: Determine the amount of CaH2FeOas dissolved by employing atomic absorption
spectrophotometry at a wavelength of about 248.3 nm. Compare the results against a
Standard solution of known iron concentration.[14][15]

o Acceptance Criteria: Not less than 75% (Q) of the labeled amount of CaH2FeQas is dissolved
in 45 minutes.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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